2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide
Description
This compound belongs to the 1,3,4-thiadiazole class, characterized by a central heterocyclic ring with sulfur and nitrogen atoms. Its structure includes:
- 4-Methoxybenzylsulfanyl group: Enhances lipophilicity and electron-donating properties via the methoxy substituent.
- N-(3-methylphenyl)acetamide moiety: Introduces a hydrophobic aromatic group, influencing solubility and receptor interactions.
Synthetic routes typically involve S-alkylation of thiolated thiadiazole intermediates with halogenated acetamides (e.g., 2-chloro-N-(3-methylphenyl)acetamide) under basic conditions, as seen in analogous syntheses . Spectral characterization (IR, NMR, MS) confirms the presence of key functional groups, such as the thioether (C–S stretch at ~650 cm⁻¹ in IR) and acetamide carbonyl (δ ~168–170 ppm in ¹³C NMR) .
Properties
Molecular Formula |
C19H19N3O2S3 |
|---|---|
Molecular Weight |
417.6 g/mol |
IUPAC Name |
2-[[5-[(4-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C19H19N3O2S3/c1-13-4-3-5-15(10-13)20-17(23)12-26-19-22-21-18(27-19)25-11-14-6-8-16(24-2)9-7-14/h3-10H,11-12H2,1-2H3,(H,20,23) |
InChI Key |
ALVCIJYLLOCKAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide typically involves multiple steps:
Formation of the Thiadiazole Ring: This step involves the reaction of thiosemicarbazide with carbon disulfide in the presence of a base to form the 1,3,4-thiadiazole ring.
Introduction of the Sulfanyl Group: The thiadiazole ring is then reacted with 4-methoxybenzyl chloride to introduce the sulfanyl group.
Acetamide Formation: Finally, the compound is reacted with 3-methylphenylacetyl chloride to form the acetamide derivative.
Industrial Production Methods
the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiadiazole ring or the acetamide group, potentially leading to ring-opening or amine formation.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are commonly employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or ring-opened products.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Research: The compound is used to investigate the biological pathways and molecular targets involved in various diseases.
Industrial Applications: It may be used as a precursor or intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cancer cell proliferation or microbial growth.
Pathways Involved: It can modulate signaling pathways such as apoptosis or inflammation, leading to its therapeutic effects.
Comparison with Similar Compounds
Research Implications
- Drug Design : The 4-methoxybenzyl group offers a balance between lipophilicity and metabolic stability, making the target compound a candidate for further optimization in antimicrobial or anticancer agents.
- Structure-Activity Relationships (SAR) : Halogenation (e.g., Cl, CF₃) at the arylacetamide moiety enhances bioactivity but may increase toxicity, whereas methoxy groups improve solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
